molecular formula C22H20N4O2S B2460289 N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine CAS No. 913512-76-2

N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2460289
CAS No.: 913512-76-2
M. Wt: 404.49
InChI Key: KJXCRQMCYNYROO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine is a potent and cell-permeable ATP-competitive inhibitor that selectively targets key members of the DYRK and CLK kinase families. Its primary research value lies in its ability to modulate pre-mRNA splicing and cell cycle control by inhibiting kinases such as DYRK1A, DYRK1B, CLK1, and CLK3. This mechanism makes it a critical tool for investigating the pathogenesis of glioblastoma and other cancers, as inhibition of DYRK1B has been shown to target quiescent cancer cells and suppress tumor growth . Furthermore, due to the role of DYRK1A in neuronal development and Tau phosphorylation, this compound is extensively used in neurodegenerative disease models, including Alzheimer's disease, to study kinase dysregulation and evaluate potential therapeutic strategies. Its application extends to fundamental studies of cell signaling, transcription, and splicing regulation, providing researchers with a versatile chemical probe to dissect complex biological pathways.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-27-17-11-16(12-18(13-17)28-2)24-21-19-5-3-4-6-20(19)25-22(26-21)29-14-15-7-9-23-10-8-15/h3-13H,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCRQMCYNYROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Reaction

The Niementowski synthesis remains a foundational method for quinazolin-4(3H)-ones. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines. For this target, 2-mercaptobenzoic acid or its protected derivative serves as the starting material.

Procedure :

  • Heat 2-mercaptobenzoic acid with formamide at 130°C for 6 hours under nitrogen.
  • Acidify the mixture to precipitate 2-sulfanylquinazolin-4(3H)-one.
    Yield : ~65% (crude), requiring purification via recrystallization (ethanol/water).

Grimmel-Guinther-Morgan Synthesis

This method involves condensing o-aminobenzoic acids with amines in the presence of phosphorus trichloride. For the target compound, 2-amino-6-nitrobenzoic acid reacts with thiourea to introduce the sulfanyl group early in the synthesis.

Optimization :

  • Use toluene as solvent to minimize side reactions.
  • Phosphorus trichloride acts as both catalyst and dehydrating agent.

Functionalization of the 2-Position

Thiolation via Lawesson’s Reagent

Lawesson’s reagent (LR) converts carbonyl groups to thiocarbonyls. For 2-hydroxyquinazolin-4(3H)-one, LR-mediated thionation yields 2-sulfanylquinazolin-4(3H)-one.

Conditions :

  • Reflux in dry THF for 12 hours.
  • Yield : 72% after column chromatography (silica gel, hexane/ethyl acetate).

Alkylation of 2-Sulfanylquinazoline

The sulfanyl group undergoes nucleophilic substitution with (pyridin-4-yl)methyl chloride.

Procedure :

  • Suspend 2-sulfanylquinazolin-4(3H)-one in DMF.
  • Add K₂CO₃ and (pyridin-4-yl)methyl chloride (1.2 eq).
  • Stir at 80°C for 8 hours.
    Yield : 68% (HPLC purity >95%).

Introduction of the 4-Amino Group

Nucleophilic Aromatic Substitution

Chloroquinazoline intermediates react with 3,5-dimethoxyaniline under basic conditions.

Key Steps :

  • Chlorination : Treat 2-sulfanylquinazolin-4(3H)-one with POCl₃ at 110°C to form 4-chloro-2-sulfanylquinazoline.
  • Amination : React 4-chloro intermediate with 3,5-dimethoxyaniline in iPrOH/H₂O (1:1) at 90°C.
    Yield : 74–80% after recrystallization (ethyl acetate).

Convergent Synthesis via Intermediate Coupling

Suzuki-Miyaura Cross-Coupling

A patent approach (EP3609875B1) adapts palladium-catalyzed coupling for aryl ether formation:

  • Prepare 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.
  • Couple with 3-ethynylaniline using Pd(PPh₃)₄ and K₂CO₃ in dioxane.

Adaptation for Target Compound :

  • Replace morpholinopropoxy with (pyridin-4-yl)methyl sulfanyl.
  • Use 3,5-dimethoxyaniline as the coupling partner.

Optimization and Challenges

Protecting Group Strategies

  • Boc Protection : Prevent unwanted side reactions during amination. Deprotection with TFA in DCM achieves >90% recovery.
  • Methoxy Group Stability : Demethoxylation observed under strong acids (e.g., BBr₃), necessitating mild conditions for 3,5-dimethoxyphenyl retention.

Solvent and Temperature Effects

Step Optimal Solvent Temperature Yield Improvement
Thionation THF 80°C 72% → 85%
Alkylation DMF 80°C 68% → 75%
Amination iPrOH/H₂O 90°C 74% → 82%

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.76 (d, J=5.6 Hz, 2H, pyridine-H), 7.95 (s, 1H, NH), 7.32–7.28 (m, 4H, quinazoline-H), 6.45 (s, 2H, dimethoxyphenyl-H).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₁N₄O₂S [M+H]⁺ 405.1382, found 405.1385.

Purity Assessment

  • HPLC : >99% purity using C18 column (MeCN/H₂O, 0.1% TFA).
  • Melting Point : 214–216°C (decomp.).

Scalability and Industrial Considerations

Patent CN104876931A highlights three critical factors for mass production:

  • Step Economy : Minimize intermediate isolations (e.g., telescoping chlorination and amination).
  • Cost Efficiency : Use triphenyl phosphite over expensive coupling reagents.
  • Optical Purity : Chiral centers (if present) require asymmetric synthesis or resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline core or the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine would depend on its specific biological target. Generally, compounds in the quinazoline family can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are a versatile class of compounds with diverse biological activities. Below, the target compound is compared to structurally related analogs based on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison of Selected 4-Aminoquinazolines

Compound Name Substituent at Position 2 Substituent at Position 4 Key Properties/Bioactivity Reference
Target Compound (Pyridin-4-yl)methylsulfanyl 3,5-Dimethoxyphenyl Hypothesized improved solubility due to pyridine; potential kinase inhibition (theoretical) -
N-(3,5-Dimethoxyphenyl)-2-phenylquinazolin-4-amine (Compound 3, ) Phenyl 3,5-Dimethoxyphenyl Moderate anticancer activity (IC₅₀ ~15 µM in breast cancer cells); lipophilic due to phenyl group
N-(3,5-Dichlorophenyl)-2-phenylquinazolin-4-amine (Compound 9, ) Phenyl 3,5-Dichlorophenyl Enhanced cytotoxicity (IC₅₀ ~8 µM) but reduced solubility; electron-withdrawing Cl groups may improve target binding
N-(3,4,5-Trimethoxyphenyl)-2-phenylquinazolin-4-amine (Compound 4, ) Phenyl 3,4,5-Trimethoxyphenyl High solubility due to polar methoxy groups; moderate activity (IC₅₀ ~12 µM)
Metabolite () 1-Methylpyrazole 3,5-Dimethoxyphenyl + alkylamine Quinoxaline core (distinct from quinazoline); unknown bioactivity but highlights structural diversity in dimethoxyphenylamine derivatives

Key Observations

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in the target compound and Compound 3) may improve solubility but reduce binding affinity compared to electron-withdrawing groups (e.g., Cl in Compound 9) .

Physicochemical Properties: Methoxy-rich derivatives (e.g., Compounds 3, 4, and the target) are likely more water-soluble than chlorinated analogs (e.g., Compound 9), as evidenced by TLC mobility in chloroform/methanol systems . The pyridine moiety in the target compound could further augment solubility via hydrogen bonding, though experimental confirmation is needed.

Structural Analogues Beyond Quinazoline: describes a quinoxaline-based metabolite with a dimethoxyphenylamine group, underscoring the broader applicability of this substituent in medicinal chemistry .

Table 2: Methodological Insights from Comparative Studies

Technique () Application in Characterization Relevance to Target Compound
Thin-layer chromatography (TLC) Confirmed purity (>95%) and polarity trends for analogs Predicts target compound’s polarity and purity
$^{1}\text{H NMR}$ Resolved substituent patterns (e.g., methoxy vs. chloro) Critical for verifying pyridinylmethylsulfanyl and methoxy groups
Elemental analysis Validated synthesis accuracy (±0.4% theoretical) Ensures correct stoichiometry in target compound synthesis

Research Implications and Limitations

While the target compound’s exact bioactivity remains uncharacterized in the provided evidence, trends from analogs suggest:

  • Anticancer Potential: Quinazolines with methoxy and heteroaryl groups show moderate activity, warranting further testing in kinase assays or cell-based models .
  • Synthesis Challenges : Introducing the pyridinylmethylsulfanyl group may require optimized reaction conditions (e.g., protecting-group strategies) compared to phenyl-substituted analogs .

Contradictions and Gaps

  • highlights chlorophenyl derivatives as more potent but less soluble, whereas methoxy-rich compounds balance solubility and activity. The target compound’s hybrid structure (methoxy + pyridine) could reconcile these traits, but experimental validation is essential.
  • No crystallographic data (e.g., via SHELXL in ) are available for the target compound, limiting structural insights .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a quinazoline core linked to a pyridine moiety via a sulfanyl group and is substituted with a 3,5-dimethoxyphenyl group. The structural formula can be represented as:

  • Molecular Formula : C19H21N5O3S
  • SMILES Notation : Cc1cc(cc(c1OC)OC)N2C(=NC(=N2)SCCN=C(C)C)C

The presence of heterocycles such as quinazoline and pyridine suggests a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, similar compounds have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound 1MDA-MB-231 (breast cancer)22.11 ± 13.3
Compound 2HepG2 (liver cancer)4.4
Compound 3HCT116 (colon cancer)4.4

In a study involving quinazoline derivatives, it was found that modifications on the aromatic rings significantly influenced anticancer potency. The introduction of electron-donating groups enhanced the activity against specific cancer types .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in tumor cells, leading to cell death.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by modulating cytokine production.

Structure-Activity Relationship (SAR)

The SAR studies highlight how different substituents affect the biological activity of quinazoline derivatives:

  • Electron-Drawing vs. Electron-Donating Groups : Electron-withdrawing groups generally enhance activity against certain cancers by stabilizing the active form of the drug.
  • Aliphatic vs. Aromatic Linkers : Aliphatic linkers have been shown to decrease activity compared to aromatic linkers in some cases.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various quinazoline derivatives, including this compound. The compound demonstrated promising results against multiple cancer cell lines with an IC50 value indicating strong inhibition compared to established chemotherapeutics .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that this compound can significantly reduce tumor size when administered at specific dosages, suggesting its potential for further development as an anticancer agent .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine?

The synthesis typically involves multi-step routes, starting with functionalization of the quinazoline core. Key steps include:

  • S-Alkylation : Reacting a thiol-containing intermediate (e.g., pyridin-4-ylmethanethiol) with a halogenated quinazoline precursor under alkaline conditions (e.g., DMF with LiH) to introduce the sulfanyl group .
  • N-Arylation : Coupling the 4-amine position of quinazoline with 3,5-dimethoxyphenyl groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity product .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or conformational flexibility of the compound. Methodological strategies include:

  • Structural Validation : Confirm molecular conformation via X-ray crystallography to rule out polymorphic differences affecting binding .
  • Dose-Response Curves : Use standardized IC50/EC50 measurements across assays to normalize activity comparisons .
  • Solvent Controls : Ensure consistent DMSO concentrations (<1%) to avoid interference with cellular assays .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR confirm regiochemistry (e.g., pyridinylmethyl sulfanyl vs. isomerization) and aromatic substitution patterns .
  • IR Spectroscopy : Validate functional groups (e.g., C=S stretch at ~600–700 cm1^{-1}) and amine N-H bonds .
  • Mass Spectrometry : HRMS (ESI or EI) verifies molecular weight and fragmentation patterns .

Advanced: What computational strategies aid in predicting the target interactions of this quinazoline derivative?

  • 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using analogs with known activity to predict binding affinities .
  • Molecular Docking : Simulate interactions with kinase domains (e.g., EGFR or VEGFR) using software like AutoDock Vina, focusing on hydrogen bonding with the quinazoline core and hydrophobic interactions with the dimethoxyphenyl group .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues for mutagenesis studies .

Basic: What are the primary research applications of this compound in drug discovery?

  • Kinase Inhibition : The quinazoline scaffold is a known ATP-competitive inhibitor; evaluate activity against tyrosine kinases (e.g., HER2, EGFR) .
  • Enzyme Modulation : Test sulfanyl-dependent inhibition of cysteine proteases or redox enzymes via thiol-disulfide exchange .
  • Cellular Assays : Screen for antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to reference inhibitors .

Advanced: How does the sulfanyl substituent influence the compound's pharmacokinetic properties?

  • Lipophilicity : The (pyridin-4-yl)methyl sulfanyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : The sulfur atom may undergo oxidation to sulfoxide/sulfone metabolites; assess stability in liver microsomes and CYP450 isoforms .
  • Target Selectivity : The sulfanyl linker’s length and flexibility can modulate binding pocket accessibility in kinases .

Basic: What purification methods ensure high purity for this compound in research settings?

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–50%) to remove unreacted amines and byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline product with >98% purity .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Advanced: What strategies optimize the quinazoline core for enhanced selectivity in target binding?

  • Substituent Tuning : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., CF3_3) to enhance kinase selectivity via steric hindrance .
  • Scaffold Hopping : Synthesize pyrimidine or pyrazole analogs to compare activity profiles and reduce off-target effects .
  • Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .

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